molecular formula C19H15ClN2S B14368420 2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride CAS No. 90070-21-6

2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride

Cat. No.: B14368420
CAS No.: 90070-21-6
M. Wt: 338.9 g/mol
InChI Key: VVNFSLPEROXVGS-UHFFFAOYSA-N
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Description

2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is a heterocyclic compound that belongs to the class of thienodiazepines. This compound is characterized by its unique structure, which includes a thieno ring fused with a diazepine ring, and is substituted with two phenyl groups. It has garnered interest in the field of medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride can be achieved through various synthetic routes. One efficient method involves the use of microwave-assisted synthesis with basic alumina as a reusable catalyst. This method is eco-friendly and results in high yields of the desired product. The reaction conditions typically include the use of non-toxic basic alumina under microwave irradiation, which significantly reduces the reaction time and enhances the yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can further enhance the efficiency and yield of the compound. The scalability of the microwave-assisted method makes it a viable option for industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The phenyl groups in the compound can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different pharmacological properties and are of interest in medicinal chemistry.

Scientific Research Applications

2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique thieno-diazepine structure, which imparts distinct pharmacological properties. The presence of the thieno ring fused with the diazepine ring and the substitution with phenyl groups contribute to its unique chemical behavior and potential therapeutic applications.

Properties

CAS No.

90070-21-6

Molecular Formula

C19H15ClN2S

Molecular Weight

338.9 g/mol

IUPAC Name

2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride

InChI

InChI=1S/C19H14N2S.ClH/c1-3-7-14(8-4-1)16-11-17(15-9-5-2-6-10-15)21-19-13-22-12-18(19)20-16;/h1-10,12-13H,11H2;1H

InChI Key

VVNFSLPEROXVGS-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CSC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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